molecular formula C25H22N2O3 B4898325 2-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide

2-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide

Numéro de catalogue B4898325
Poids moléculaire: 398.5 g/mol
Clé InChI: RPTKKHLWMMVIQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide, also referred to as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. This drug has been found to be effective in preclinical studies and is currently undergoing clinical trials to determine its safety and efficacy in human patients.

Mécanisme D'action

The mechanism of action of EMA401 involves its ability to block the function of the angiotensin II type 2 receptor. This receptor is involved in the regulation of pain signaling pathways in the spinal cord and brain. By blocking this receptor, EMA401 reduces the transmission of pain signals and thereby reduces pain.
Biochemical and Physiological Effects
EMA401 has been found to have several biochemical and physiological effects in preclinical studies. These effects include the reduction of pain-related behaviors, the inhibition of inflammatory cytokine production, and the modulation of glial cell activity in the spinal cord.

Avantages Et Limitations Des Expériences En Laboratoire

EMA401 has several advantages for use in lab experiments, including its high potency and selectivity for the angiotensin II type 2 receptor. However, one limitation of this drug is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for research on EMA401. One potential area of study is the use of this drug in combination with other pain medications to enhance its efficacy. Another area of research is the development of new formulations of EMA401 that improve its solubility and bioavailability. Additionally, further studies are needed to determine the long-term safety and efficacy of this drug in human patients.

Méthodes De Synthèse

The synthesis of EMA401 involves several steps, including the reaction of 4-ethoxyaniline with 3-methoxybenzaldehyde to form the intermediate 4-ethoxy-N-(3-methoxybenzyl)aniline. This intermediate is then reacted with 4-chloroquinoline-3-carboxylic acid to form the final product, EMA401.

Applications De Recherche Scientifique

EMA401 has been extensively studied in preclinical models of chronic pain, including neuropathic pain and osteoarthritis pain. In these studies, EMA401 has been found to effectively reduce pain without causing significant side effects. The drug works by blocking the function of a protein called the angiotensin II type 2 receptor, which is involved in pain signaling.

Propriétés

IUPAC Name

2-(4-ethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-3-30-19-13-11-17(12-14-19)24-16-22(21-9-4-5-10-23(21)27-24)25(28)26-18-7-6-8-20(15-18)29-2/h4-16H,3H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTKKHLWMMVIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.